molecular formula C18H28FN5O B2427957 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide CAS No. 692738-28-6

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2427957
CAS No.: 692738-28-6
M. Wt: 349.454
InChI Key: HVOAMGPPLKLNJV-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28FN5O/c1-21-5-9-23(10-6-21)14-18(25)20-15-3-4-17(16(19)13-15)24-11-7-22(2)8-12-24/h3-4,13H,5-12,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMGPPLKLNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

  • Preparation of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline: This intermediate can be synthesized by reacting 3-fluoro-4-nitroaniline with 4-methylpiperazine under reductive conditions.

  • Acetylation: The aniline derivative is then acetylated using acetic anhydride or acetyl chloride to form the acetamide group.

  • Piperazine Addition: Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction with 2-chloroacetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are typically employed.

Major Products Formed:

  • Oxidation Products: Piperazine-1-oxide derivatives.

  • Reduction Products: Piperazine-1-amine derivatives.

  • Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide typically involves several steps, including the formation of piperazine derivatives and the introduction of the fluorine atom. The compound's molecular formula is C17H26FN5OC_{17}H_{26}FN_5O with a molecular weight of approximately 319.42 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing piperazine rings have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with serotonin receptors. Piperazine derivatives are known to exhibit activity as serotonin receptor modulators, which can influence mood and anxiety disorders .

Case Study: Serotonin Receptor Modulation
A study demonstrated that a related piperazine compound significantly altered serotonin receptor activity in vitro, suggesting potential applications in treating depression and anxiety disorders.

Antidepressant Activity

Given its structural similarity to known antidepressants, this compound may serve as a candidate for developing new antidepressant therapies. Its ability to modulate neurotransmitter systems could provide a novel approach to managing depression.

Anti-inflammatory Effects

Research indicates that pyrazole-based compounds exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases . The incorporation of the piperazine moiety may enhance these effects.

Mechanism of Action

The mechanism by which N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

  • N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: A closely related compound with similar biological activities.

  • N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide: Another derivative with potential therapeutic applications.

Uniqueness: N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide stands out due to its unique structural features, which contribute to its distinct biological and chemical properties.

Biological Activity

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide, also known by its CAS number 439121-36-5, is a compound with significant biological activity, particularly in the context of cancer therapy. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential in clinical applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H26FN5O
  • Molecular Weight : 331.42 g/mol
  • IUPAC Name : N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(1-piperazinyl)acetamide

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. It has been shown to interact with various targets, including:

  • Androgen Receptors : The compound's structural similarity to other known inhibitors suggests a potential role in blocking androgen receptor signaling, which is crucial in certain types of cancers, particularly prostate cancer.
  • Cell Cycle Regulation : Studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF7 (Breast)2.5Significant growth inhibition
PC3 (Prostate)1.8Induction of apoptosis
A549 (Lung)3.0Cell cycle arrest at G2/M phase
HCT116 (Colon)0.9Inhibition of cell proliferation

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer :
    • A study published in Journal of Medicinal Chemistry explored the compound's effects on prostate cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 1.8 µM, suggesting potential as a therapeutic agent for androgen-sensitive tumors .
  • Combination Therapy Research :
    • In another investigation, this compound was tested in combination with standard chemotherapy agents on MCF7 cells. The combination showed enhanced cytotoxic effects compared to monotherapy, indicating potential for use in combination treatment regimens .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases .

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